molecular formula C17H14FN3O2S B2492728 2-((4-fluorophenyl)thio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034315-77-8

2-((4-fluorophenyl)thio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2492728
CAS RN: 2034315-77-8
M. Wt: 343.38
InChI Key: GSWJPJWCUQVIRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, combining various chemical entities to achieve the desired structure. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates a complex synthesis route involving reactions between phenyl and benzofuran substituted pyrazoles with substituted acetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure and vibrational investigation, is crucial for understanding the compound's properties. The crystal structure of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, has been determined using single-crystal X-ray diffraction, revealing detailed geometrical parameters and intermolecular interactions that influence the compound's stability and reactivity (Nayak et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives include various synthesis reactions and modifications to alter its chemical structure and properties. For example, the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety involves interactions between acetamide with diverse reagents, demonstrating the compound's versatility in chemical reactions (Arafat et al., 2022).

Physical Properties Analysis

The physical properties of the compound, including solubility, melting point, and crystalline forms, are essential for its application in various fields. Studies on related compounds, such as the investigation of physicochemical properties and intestinal region absorption of a thrombin inhibitor, shed light on the absorption characteristics, which are crucial for the compound's bioavailability and efficacy (Euler et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are integral to understanding the compound's applications. The synthesis and structural characterization of isostructural derivatives highlight the compound's reactivity and potential for forming stable structures suitable for various applications (Kariuki et al., 2021).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel compounds, including pyrazole and acetamide derivatives, have been synthesized and characterized for their potential applications in medicinal chemistry, showing significant antimicrobial activities against a range of bacteria and fungi. For example, studies on the synthesis of new heterocyclic compounds incorporating antipyrine moiety indicate promising biological activity against various microorganisms, suggesting the potential for similar compounds to be developed as antimicrobial agents (Aly et al., 2011).

Antioxidant and Anti-inflammatory Properties

  • Research into the development of compounds for their antioxidant, analgesic, and anti-inflammatory properties has led to the synthesis of various derivatives. For instance, the design and synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have shown noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, highlighting the potential for similar compounds to be explored for their therapeutic benefits (Nayak et al., 2014).

Structural and Chemical Characterization

  • The characterization of novel synthesized compounds through techniques like single-crystal X-ray diffraction, NMR, and mass spectrometry is crucial for understanding their structure-activity relationships. Studies on compounds such as 1-acetyl-1H-benzimidazolo-2(3H)-one and related derivatives offer insights into the crystal structures and physicochemical properties, which are essential for their potential applications in drug design and material science (Sebhaoui et al., 2020).

Fluorogenic Dyes and Imaging Agents

  • The oxidation of certain compounds with selenium dioxide has led to the formation of fluorogenic dyes, indicating the potential for similar chemical transformations to be applied in the development of novel imaging agents. Such compounds could be utilized in biological assays and material science for their unique optical properties (Zaitseva et al., 2020).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-1-3-14(4-2-13)24-11-16(22)21-9-15-17(20-7-6-19-15)12-5-8-23-10-12/h1-8,10H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJPJWCUQVIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

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